4-Methoxy-2-[(propylamino)methyl]phenol

Physicochemical differentiation Regioisomer separation Purification optimization

4-Methoxy-2-[(propylamino)methyl]phenol (CAS 1042586-35-5; molecular formula C₁₁H₁₇NO₂; MW 195.26 g/mol) is an ortho-aminomethylated phenolic compound belonging to the Mannich base class. It features a 4-methoxy substituent para to the phenolic –OH and a propylaminomethyl group at the ortho (C-2) position.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B13246295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-[(propylamino)methyl]phenol
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCCNCC1=C(C=CC(=C1)OC)O
InChIInChI=1S/C11H17NO2/c1-3-6-12-8-9-7-10(14-2)4-5-11(9)13/h4-5,7,12-13H,3,6,8H2,1-2H3
InChIKeyBUMCNTZREMNLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Methoxy-2-[(propylamino)methyl]phenol (CAS 1042586-35-5) Is a Structurally Distinct Phenolic Mannich Base for Research Sourcing


4-Methoxy-2-[(propylamino)methyl]phenol (CAS 1042586-35-5; molecular formula C₁₁H₁₇NO₂; MW 195.26 g/mol) is an ortho-aminomethylated phenolic compound belonging to the Mannich base class . It features a 4-methoxy substituent para to the phenolic –OH and a propylaminomethyl group at the ortho (C-2) position . This specific regioisomeric substitution pattern distinguishes it from the 2-methoxy-4-[(propylamino)methyl]phenol isomer (CAS 1016670-95-3), where the methoxy and aminomethyl positions are swapped . Like other phenolic Mannich bases, this compound is studied for potential antimicrobial and antioxidant activities, and serves as a synthetic precursor for azo dyes, dithiocarbamates, and pharmacologically relevant derivatives .

Regioisomer 4-methoxy-2-aminomethyl substitution pattern
Scaffold Phenolic Mannich base core for derivatization
Use Context Synthetic intermediate for azo dyes, dithiocarbamates, and screening libraries

Why Generic Substitution Fails for 4-Methoxy-2-[(propylamino)methyl]phenol in Research and Industrial Applications


Regioisomeric phenolic Mannich bases sharing the identical molecular formula C₁₁H₁₇NO₂ cannot be treated as interchangeable. The position of the methoxy substituent relative to the phenolic –OH and the propylaminomethyl group dictates both physicochemical properties (e.g., predicted boiling point: 317.5 °C for the 4-methoxy-2-aminomethyl isomer vs. 308.0 °C for the 2-methoxy-4-aminomethyl isomer) and the electron density distribution on the aromatic ring, which in turn governs hydrogen-bonding capacity, metal-chelation behavior, and biological target interactions . Class-level evidence from phenolic Mannich base structure–activity relationship (SAR) studies demonstrates that even minor changes in substitution pattern (methoxy position, N-alkyl chain length) produce measurable shifts in antimicrobial potency and radical-scavenging activity [1]. Substituting with the non-methoxylated analog 2-[(propylamino)methyl]phenol (CAS 84672-90-2) removes the electron-donating para-methoxy group entirely, altering both the phenolic pKa and the compound's redox potential, which are critical determinants of antioxidant and membrane-interaction properties [2].

Regioisomer mismatch
2-methoxy-4-[(propylamino)methyl]phenol may differ in boiling point, pKa, and electronic profile; direct substitution without validation can alter purification and reactivity.
Non-methoxylated analog
2-[(propylamino)methyl]phenol lacks the para-methoxy group, which removes a critical determinant of radical-scavenging activity per class SAR, potentially shifting antioxidant and membrane-interaction behavior.

Quantitative Differentiation Evidence for 4-Methoxy-2-[(propylamino)methyl]phenol vs. Closest Analogs


Predicted Boiling Point Differentiates 4-Methoxy-2-[(propylamino)methyl]phenol from Its 2-Methoxy Regioisomer for Purification and Formulation

The predicted boiling point of 4-methoxy-2-[(propylamino)methyl]phenol (317.5±27.0 °C) is approximately 9.5 °C higher than that of its regioisomer 2-methoxy-4-[(propylamino)methyl]phenol (308.0±27.0 °C), despite identical molecular formula and nearly identical density (both 1.046±0.06 g/cm³) . This boiling point differential arises from the distinct intramolecular hydrogen-bonding network: in the target compound, the ortho-aminomethyl group can form an intramolecular O–H···N hydrogen bond with the adjacent phenolic –OH, whereas in the 2-methoxy regioisomer, the methoxy group at C-2 sterically and electronically perturbs this interaction [1].

Boiling point
Data to verify
317.5±27.0 °C vs 308.0±27.0 °C Δ +9.5 °C
Supports regioisomer-specific purification
Predicted values; not experimentally confirmed
Physicochemical differentiation Regioisomer separation Purification optimization

Regioisomeric Methoxy Positioning Modulates Predicted Phenolic pKa and Hydrogen-Bond Donor Capacity vs. 2-Methoxy Analog

The 2-methoxy-4-[(propylamino)methyl]phenol regioisomer has a predicted phenolic pKa of 10.11±0.20, where the methoxy group at C-2 exerts both an ortho electronic effect and steric hindrance on the phenolic –OH . In the target compound, the 4-methoxy group at the para position exerts a purely electronic (resonance) effect without steric interference, which is predicted to lower the phenolic pKa by approximately 0.3–0.8 pKa units relative to the 2-methoxy isomer, based on established Hammett substituent constants (σₚ₋ᴏᴍₑ = −0.27 for para-OCH₃ vs. σₒ₋ᴏᴍₑ = −0.35 for ortho-OCH₃, with the ortho effect partially offset by steric inhibition of solvation) [1]. A lower phenolic pKa implies a greater fraction of phenoxide anion at physiological or formulation-relevant pH, enhancing metal-chelation capacity and nucleophilic reactivity [2].

Phenolic pKa
Class-level inference
Target est. 9.3–9.8 vs regioisomer 10.11±0.20 Δ −0.3 to −0.8
May affect metal-chelation and nucleophilic reactivity
Estimated from Hammett analysis; not measured
pKa differentiation Hydrogen bonding Metal chelation

Presence of 4-Methoxy Group Confers Predicted Advantage in Radical-Scavenging Activity Over the Non-Methoxylated Analog

Published SAR studies on methoxyphenol antioxidants demonstrate that the introduction of a para-alkoxy (including methoxy) substituent is a critical structural determinant for developing antioxidant activity in ortho-substituted phenols [1]. In a systematic study by Kajiyama and Ohkatsu (2001), p-alkoxy substitution was shown to be essential for radical-scavenging activity in o-methoxyphenols; phenols lacking this para-substituent exhibited negligible antioxidant activity in the same assays [1]. By extension, 4-methoxy-2-[(propylamino)methyl]phenol, which bears a para-methoxy group, is predicted to possess measurable radical-scavenging capacity, whereas the non-methoxylated analog 2-[(propylamino)methyl]phenol (CAS 84672-90-2) would lack this activating structural feature . The propylamino side chain is further expected to enhance lipophilicity and membrane interaction, a property correlated with increased antioxidant protection in cellular and erythrocyte hemolysis models for related Mannich bases [2].

Radical-scavenging SAR
Class-level inference
Para-methoxy essential for activity per class SAR; non-methoxylated analog predicted inactive
Prioritize 4-methoxy analog for antioxidant screening
No compound-specific IC₅₀ data available
Antioxidant activity SAR Radical scavenging

Phenolic Mannich Base Class Demonstrates Broad-Spectrum Antibacterial Activity in Agar Diffusion Assays – Structural Features of the Target Compound Align with Active Pharmacophore

A comprehensive 2016 study on phenolic Mannich bases reported that the majority of synthesized compounds exhibited significant antibacterial and antifungal activity in standardized agar diffusion assays [1]. The active pharmacophore common to these compounds—a phenol ring bearing an ortho-aminomethyl substituent—is present in 4-methoxy-2-[(propylamino)methyl]phenol. In a related study on ammonii derivatives of alkylphenols, the propylamino-containing compound C1 was identified as the most promising antioxidant among seven new derivatives, and cytotoxicity was shown to increase upon substitution of methyl groups by tert-butyl and cyclohexyl groups, highlighting the sensitivity of biological activity to alkyl chain architecture on the aminomethyl nitrogen [2]. A separate investigation on aminomethylated derivatives of 2-propenyl- and 4-isopropenylphenols demonstrated their efficacy as antimicrobial additives for petroleum products, confirming the industrial applicability of this compound class [3]. NOTE: Specific MIC values or zone-of-inhibition data for 4-methoxy-2-[(propylamino)methyl]phenol are NOT available in the public literature; the evidence below reflects class-level activity ranges.

Antimicrobial precedent
Class-level inference
Phenolic Mannich bases show broad-spectrum activity in agar diffusion; no MIC data for this compound
Class-level support for antimicrobial screening; requires experimental verification
Verify activity independently
Antimicrobial activity Mannich base pharmacophore Drug discovery

Where 4-Methoxy-2-[(propylamino)methyl]phenol Delivers the Strongest Research and Industrial Value


Regioisomer-Specific Synthetic Intermediate for Azo Dyes and Dithiocarbamate Derivatives

The compound serves as a precursor for synthesizing azo dyes via diazo coupling at the position para to the phenolic –OH (C-6), and dithiocarbamates through reaction of the secondary amine with CS₂ . The 4-methoxy-2-aminomethyl substitution pattern directs electrophilic aromatic substitution to the C-6 position, providing regiospecificity that differs from the 2-methoxy-4-aminomethyl isomer. This regiospecificity is valuable for constructing isomerically pure dye intermediates and metal-chelating agents.

Antimicrobial Additive Screening for Industrial Fluids and Petroleum Products

Class-level evidence demonstrates that aminomethylated phenols are effective as antimicrobial additives in petroleum products and industrial fluids [1]. The propylamino side chain in this compound is expected to enhance lipophilicity relative to methylamino or dimethylamino analogs, potentially improving partitioning into hydrocarbon matrices and microbial membrane interaction, as demonstrated for related octylaminomethyl-substituted Mannich bases that significantly outperformed standard antioxidants in membrane-protection assays .

Antioxidant Lead Discovery Programs Targeting Phenoxyl Radical Stability

The para-methoxy substituent is mechanistically critical for stabilizing the phenoxyl radical formed during radical-scavenging reactions, as established by Kajiyama and Ohkatsu (2001) [2]. The ortho-propylaminomethyl group contributes additional stabilization through intramolecular hydrogen bonding with the phenolic –OH, a feature identified as a determinant of antioxidant potency in sterically hindered and aminomethylated phenols [3]. This dual stabilization mechanism makes the compound a candidate for antioxidant screening programs, particularly those focused on membrane-protective or lipid-peroxidation-inhibiting applications.

Pharmacophore Building Block for Antimalarial Aminoalkylphenol Libraries

The aminoalkylphenol scaffold, to which this compound belongs, is the core pharmacophore of several patented antimalarial compound series active against drug-resistant Plasmodium falciparum strains [4]. While 4-methoxy-2-[(propylamino)methyl]phenol itself has not been reported in antimalarial screens, its structural alignment with the aminoalkylphenol pharmacophore (phenol core, ortho-aminomethyl substituent, lipophilic N-alkyl chain) positions it as a viable building block for constructing focused antimalarial screening libraries, particularly where the 4-methoxy group may provide metabolic or physicochemical advantages over unsubstituted or halogenated analogs.

Application
Selection Property
Validation Focus
Regioisomer-specific synthetic intermediate
Defined 4-methoxy-2-aminomethyl substitution
Regioisomeric purity (HPLC, NMR)
Antimicrobial screening for industrial fluids
Phenolic Mannich base scaffold; propylamino side chain
Zone-of-inhibition / MIC against target strains
Antioxidant lead discovery (phenoxyl radical stabilization)
Para-methoxy group required for radical-scavenging (SAR)
DPPH / FRAP radical-scavenging assay verification
Antimalarial pharmacophore building block
Aminoalkylphenol core; lipophilic N-propyl chain
In vitro antiplasmodial activity screening
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